molecular formula C22H36N4O9 B1395251 N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate CAS No. 1228070-74-3

N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate

Cat. No. B1395251
M. Wt: 500.5 g/mol
InChI Key: CBQFDCDVVMVFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthetic pathway for this compound involves the reaction of 3-(Dimethylamino)-1-propylamine (also known as dimethylaminopropylamine ) with isonicotinoyl chloride . The resulting product is then treated with succinic anhydride to form the disuccinate salt .


Molecular Structure Analysis

The molecular structure of N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate consists of an isonicotinamide core linked to a propylamine side chain. The succinate groups are attached to the nitrogen atom of the propylamine moiety .

Scientific Research Applications

Bioconjugation in Medical Research

1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) bioconjugations are utilized in medical research, particularly in preparing various biomedical variants. A systematic investigation into EDC/N-hydroxysulfosuccinimide (sNHS)-mediated bioconjugations on carboxylated peptides and small proteins has been conducted. This study highlights the efficiency of bioconjugations and the identification of side products from both reagents and substrates, providing valuable insights for medical research applications (Totaro et al., 2016).

Dynamin GTPase Inhibitors Development

The compound 2-cyano-3-(1-(3-(dimethylamino)propyl)-2-methyl-1H-indol-3-yl)-N-octylacrylamide (2) has been identified as critical for inhibiting dynamin GTPase, an important target in cancer research. This research has led to the development of second-generation indole-based inhibitors, which have shown increased potency and selectivity, making them significant for cancer therapy (Gordon et al., 2013).

Photochromic Polymer Development

Poly[N,N-[(3-dimethylamino)propyl]methacrylamide] with spiroxazine groups has been developed, demonstrating reversible isomerization upon photoirradiation. This has applications in the development of photochromic materials, potentially useful in various scientific fields, including material science and photonics (Kim et al., 2007).

Corrosion Inhibitors for Steel

Benzothiazole derivatives containing N,N-dimethylamino-propyl groups have been synthesized to study their effect as corrosion inhibitors for steel in acidic environments. This research is crucial for industrial applications, particularly in preventing steel corrosion (Hu et al., 2016).

Drug Delivery Hydrogels

Hydrogels composed of itaconic acid and N-[3-(dimethylamino) propyl] methacrylamide have been developed for drug delivery purposes. These hydrogels show pH-dependent swelling behavior and are capable of controlled drug release, which is significant for medical applications, particularly in targeted drug delivery systems (Mishra & Ray, 2011).

Fluorescent Property Studies

A water-soluble compound involving 3-(dimethylamino)propyl groups has been synthesized, showcasing significant fluorescent properties. This research is vital in developing new materials for fluorescence-based applications, such as in sensing and imaging technologies (Zhengneng, 2012).

Microwave-Assisted Polymer Synthesis

Microwave-assisted synthesis of N-[3-(dimethylamino)propyl]methacrylamide and -acrylamide monomers has been described, leading to the creation of homopolymers with specific behaviors in water. This research contributes to the field of polymer science, particularly in developing new materials with unique properties (Schmitz & Ritter, 2007).

properties

IUPAC Name

butanedioic acid;N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O.2C4H6O4/c1-18(2)12-4-8-15-7-3-9-17-14(19)13-5-10-16-11-6-13;2*5-3(6)1-2-4(7)8/h5-6,10-11,15H,3-4,7-9,12H2,1-2H3,(H,17,19);2*1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQFDCDVVMVFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCNC(=O)C1=CC=NC=C1.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
Reactant of Route 2
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
Reactant of Route 3
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
Reactant of Route 4
Reactant of Route 4
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
Reactant of Route 5
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate
Reactant of Route 6
N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.